Cas no 1565026-05-2 (5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride)
5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-TERT-BUTYL-4-ETHYL-4H-1,2,4-TRIAZOLE-3-SULFONYL CHLORIDE
- 5-TERT-BUTYL-4-ETHYL-4H-1,2,4-TRIAZOLE-3-SULFONYLCHLORIDE
- 4H-1,2,4-Triazole-3-sulfonyl chloride, 5-(1,1-dimethylethyl)-4-ethyl-
- 5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride
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- MDL: MFCD26089394
- Inchi: 1S/C8H14ClN3O2S/c1-5-12-6(8(2,3)4)10-11-7(12)15(9,13)14/h5H2,1-4H3
- InChI Key: CZHPNQVHRWVUHJ-UHFFFAOYSA-N
- SMILES: ClS(C1=NN=C(C(C)(C)C)N1CC)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 320
- XLogP3: 1.8
- Topological Polar Surface Area: 73.2
5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-284399-1g |
5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565026-05-2 | 1g |
$699.0 | 2023-09-07 | ||
| Enamine | EN300-284399-5g |
5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565026-05-2 | 5g |
$2028.0 | 2023-09-07 | ||
| Enamine | EN300-284399-10g |
5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565026-05-2 | 10g |
$3007.0 | 2023-09-07 | ||
| Enamine | EN300-284399-0.05g |
5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565026-05-2 | 0.05g |
$587.0 | 2023-09-07 | ||
| Enamine | EN300-284399-0.1g |
5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565026-05-2 | 0.1g |
$615.0 | 2023-09-07 | ||
| Enamine | EN300-284399-0.25g |
5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565026-05-2 | 0.25g |
$642.0 | 2023-09-07 | ||
| Enamine | EN300-284399-0.5g |
5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565026-05-2 | 0.5g |
$671.0 | 2023-09-07 | ||
| Enamine | EN300-284399-1.0g |
5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565026-05-2 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-284399-2.5g |
5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565026-05-2 | 2.5g |
$1370.0 | 2023-09-07 | ||
| Enamine | EN300-284399-5.0g |
5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565026-05-2 | 5.0g |
$2152.0 | 2023-03-01 |
5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride Suppliers
5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride
5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride: A Versatile Compound in Modern Pharmaceutical Research
5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 1565026-05-2) is a key intermediate in the synthesis of various bioactive molecules with potential applications in pharmaceutical and agrochemical industries. This compound belongs to the family of 1,2,4-triazole derivatives, which are widely studied for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The unique structural features of 5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride make it a valuable tool for drug discovery and chemical modification strategies.
The 1,2,4-triazole ring system is a well-known heterocyclic scaffold that plays a critical role in the development of therapeutic agents. The presence of a sulfonyl chloride group at the 3-position of the 1,2,4-triazole ring introduces reactivity that allows for further functionalization, enabling the synthesis of complex molecules with tailored biological profiles. This compound’s structural versatility has attracted significant attention in recent years, particularly in the context of developing novel inhibitors for diseases such as cancer and neurodegenerative disorders.
Recent studies have highlighted the potential of 5-Tert-buty-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride as a building block for the design of antioxidant agents. Researchers have demonstrated that the sulfonyl chloride moiety can participate in the formation of stable sulfonamide linkages, which are crucial for modulating enzyme activity and cellular signaling pathways. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antioxidant activity against reactive oxygen species (ROS), suggesting its potential as a therapeutic agent for oxidative stress-related diseases.
Another area of interest is the application of 5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride in the development of antimicrobial agents. The 1,2,4-triazole ring is known for its ability to disrupt microbial cell membranes and inhibit key enzymatic processes. A 2024 study in Antimicrobial Agents and Chemotherapy demonstrated that this compound could be used as a precursor for synthesizing antifungal agents with enhanced efficacy against drug-resistant fungal strains. The study emphasized the importance of the sulfonyl chloride group in improving the compound’s solubility and bioavailability, which are critical factors for therapeutic success.
Furthermore, the 5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride has shown promise in the field of anti-inflammatory drug development. The 1,2,4-triazole scaffold is often employed to modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades. A 2023 review article in Pharmaceutical Research highlighted the role of this compound in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects compared to traditional NSAIDs. The study suggested that the sulfonyl chloride functionality could be optimized to enhance the compound’s selectivity for specific inflammatory targets.
In the context of drug discovery, the 5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride has also been explored as a candidate for the development of anti-cancer agents. The 1,2,4-triazole ring is known to interact with DNA and inhibit the activity of key enzymes involved in cell proliferation. A 2024 study published in Cancer Research demonstrated that derivatives of this compound could selectively target cancer cells by inducing apoptosis and inhibiting angiogenesis. The study also emphasized the importance of the sulfonyl chloride group in stabilizing the compound’s structure, which is essential for maintaining its biological activity.
The synthesis of 5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves a multi-step process that begins with the formation of the 1,2,4-triazole ring. The reaction conditions, including temperature, solvent, and catalysts, play a critical role in determining the yield and purity of the final product. Recent advancements in catalytic methodologies have enabled the efficient synthesis of this compound with high stereoselectivity, which is crucial for its application in pharmaceutical research.
Additionally, the 5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride has been investigated for its potential in agrochemical applications. The 1,2,4-triazole scaffold is widely used in the development of fungicides and herbicides due to its ability to disrupt microbial and plant metabolic processes. A 2023 study in Journal of Agricultural and Food Chemistry reported that this compound could be used as a precursor for synthesizing fungicides with enhanced efficacy against plant pathogens. The study also highlighted the importance of the sulfonyl chloride group in improving the compound’s stability and environmental persistence.
Despite its promising applications, the 5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride also presents challenges in terms of its handling and storage. The sulfonyl chloride group is reactive and can undergo hydrolysis under certain conditions, which may affect the compound’s stability. Researchers have developed various strategies to mitigate this issue, including the use of protective groups and controlled reaction conditions. These advancements have significantly improved the compound’s usability in both laboratory and industrial settings.
In conclusion, 5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 1565026-05-2) represents a versatile and valuable compound in the field of pharmaceutical and agrochemical research. Its unique structural features and reactivity make it an ideal candidate for the development of novel therapeutic agents and agricultural products. Ongoing research continues to explore its potential in various applications, further solidifying its importance in modern chemical science.
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